1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride
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Description
1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride is a unique chemical compound with the empirical formula C11H16Cl2N2O . Its molecular weight is 263.16 . It’s provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI string for this compound is1S/C11H15ClN2O.ClH/c1-15-11-3-2-9(12)8-10(11)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H
. This indicates the presence of a piperazine ring substituted with a 5-chloro-2-methoxyphenyl group. Physical and Chemical Properties Analysis
This compound has a molecular weight of 263.16 . The InChI key is NTLFAHFTZBIIPG-UHFFFAOYSA-N . It’s stored at ambient temperature .Mechanism of Action
Target of Action
It is known that piperazine compounds generally act as anthelmintics, paralyzing parasites and allowing the host body to easily remove or expel the invading organism .
Mode of Action
Piperazine compounds, in general, mediate their anthelmintic action by paralyzing parasites . This paralysis allows the host body to easily remove or expel the invading organism .
Biochemical Pathways
It is known that piperazine compounds can affect various biochemical pathways in parasites, leading to their paralysis .
Result of Action
It is known that piperazine compounds can cause paralysis in parasites, allowing the host body to easily remove or expel the invading organism .
Action Environment
It is known that the efficacy of piperazine compounds can be influenced by various factors, including the host’s immune response and the presence of other medications .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)piperazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O.ClH/c1-15-11-3-2-9(12)8-10(11)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLFAHFTZBIIPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2CCNCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90639848 |
Source
|
Record name | 1-(5-Chloro-2-methoxyphenyl)piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90639848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99857-72-4 |
Source
|
Record name | 1-(5-Chloro-2-methoxyphenyl)piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90639848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 99857-72-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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